![molecular formula C4H2BrIN2 B3038811 2-Bromo-5-iodopyrimidine CAS No. 905856-70-4](/img/structure/B3038811.png)
2-Bromo-5-iodopyrimidine
Overview
Description
2-Bromo-5-iodopyrimidine is a halogenated heterocycle . It has the molecular formula C4H2BrIN2 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-Bromo-5-iodopyrimidine can be achieved by reacting 5-bromo-2-chloropyrimidine with hydroiodic acid . It can also be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-iodopyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
2-Bromo-5-iodopyrimidine can be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .Physical And Chemical Properties Analysis
2-Bromo-5-iodopyrimidine is a solid substance . It has a molecular weight of 284.88 . The melting point is not mentioned in the available resources.Scientific Research Applications
- Application : 2-Bromo-5-iodopyrimidine is used to prepare pyrimidine-based compounds that act as effective VEGFR-2 inhibitors. These inhibitors play a crucial role in cancer therapy by targeting angiogenesis, which is essential for tumor growth and metastasis .
- Application : The compound serves as an intermediate in the synthesis of substituted pyrimidine derivatives. Researchers have employed 2-bromo-5-iodopyrimidine in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs. These reactions lead to efficient syntheses of diverse pyrimidine-based molecules .
- Application : Scientists use 2-bromo-5-iodopyrimidine to prepare novel GLP-1R antagonists with constrained conformations. These antagonists hold promise for treating type 2 diabetes by modulating GLP-1R signaling .
- Application : Researchers utilize 2-bromo-5-iodopyrimidine to synthesize 5,5’-dibromo-2,2’-bipyrimidine. Bipyrimidines find applications in materials science, coordination chemistry, and supramolecular chemistry .
- Application : The compound serves as a valuable building block for constructing various heterocyclic structures. Researchers can modify the pyrimidine ring to create new derivatives with specific properties .
- Application : 2-Bromo-5-iodopyrimidine is part of the toolkit for medicinal chemists. Its reactivity and versatility make it useful for designing novel drug candidates and exploring structure-activity relationships .
- Application : Researchers investigate the use of 2-bromo-5-iodopyrimidine in the design of functional materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique properties contribute to the development of next-generation electronic devices .
- Application : The compound may find applications in agrochemical research, including the development of herbicides, fungicides, or insecticides. Its structural features allow for targeted modifications to enhance bioactivity .
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Palladium-Catalyzed Cross-Coupling Reactions
Conformationally Constrained Glucagon-Like Peptide-1 Receptor (GLP-1R) Antagonists
Synthesis of Bipyrimidine Derivatives
Building Blocks for Heterocyclic Synthesis
Drug Discovery and Medicinal Chemistry
Functional Materials and Organic Electronics
Agrochemical Research
Safety and Hazards
2-Bromo-5-iodopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Relevant Papers The paper titled “5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective…” describes a simple synthesis of 5-bromo-2-iodopyrimidine and provides examples of the use of the compound in selective palladium-catalysed cross-coupling reactions .
Mechanism of Action
Target of Action
It is known to be used in palladium-catalysed cross-coupling reactions , suggesting that its targets could be a wide range of arylboronic acids and alkynylzincs .
Mode of Action
2-Bromo-5-iodopyrimidine interacts with its targets through selective palladium-catalysed cross-coupling reactions . This interaction facilitates the efficient synthesis of many substituted pyrimidine compounds .
Biochemical Pathways
Its role in the synthesis of substituted pyrimidine compounds suggests that it may influence pathways involving these compounds .
Result of Action
The primary result of 2-Bromo-5-iodopyrimidine’s action is the efficient synthesis of many substituted pyrimidine compounds . These compounds have various applications in medicinal chemistry and drug discovery, contributing to the development of new therapeutic agents.
Action Environment
The action of 2-Bromo-5-iodopyrimidine can be influenced by various environmental factors. For instance, it is known to be light-sensitive , which means its stability and efficacy can be affected by exposure to light. , indicating that environmental conditions can impact its action and stability.
properties
IUPAC Name |
2-bromo-5-iodopyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-4-7-1-3(6)2-8-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYJJKYNLWCQBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodopyrimidine | |
CAS RN |
905856-70-4 | |
Record name | 2-bromo-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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